molecular formula C14H18N2O3S B5268217 N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE

Cat. No.: B5268217
M. Wt: 294.37 g/mol
InChI Key: RERCQHAKOHMPCE-UHFFFAOYSA-N
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Description

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a prop-2-en-1-ylsulfamoyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE typically involves the reaction of 4-aminophenylcyclobutanecarboxamide with prop-2-en-1-ylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE is unique due to the presence of the prop-2-en-1-ylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-10-15-20(18,19)13-8-6-12(7-9-13)16-14(17)11-4-3-5-11/h2,6-9,11,15H,1,3-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERCQHAKOHMPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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